molecular formula C9H14N4 B13435406 5-(Piperazin-1-yl)pyridin-3-amine

5-(Piperazin-1-yl)pyridin-3-amine

Cat. No.: B13435406
M. Wt: 178.23 g/mol
InChI Key: KVPCWQJDNQQUID-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyridin-3-amine (CAS 1564813-32-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol, it serves as a valuable synthon in medicinal chemistry . The piperazine moiety is a privileged structure in drug discovery, frequently found in FDA-approved pharmaceuticals across various therapeutic areas, including kinase inhibitors, receptor modulators, and antiviral agents . This specific amine-functionalized pyridine derivative is designed for use as a key building block in the synthesis of more complex molecules. Its structure makes it suitable for various chemical reactions, facilitating the exploration of new chemical entities. Researchers can employ this compound in the development of targeted therapies, leveraging its potential to interact with biologically relevant enzymes and receptors . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. It is offered with guaranteed quality and consistency to support critical laboratory work. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-piperazin-1-ylpyridin-3-amine

InChI

InChI=1S/C9H14N4/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4,10H2

InChI Key

KVPCWQJDNQQUID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 Piperazin 1 Yl Pyridin 3 Amine and Its Functionalized Analogs

Retrosynthetic Analysis and Key Precursor Identification for the 5-(Piperazin-1-yl)pyridin-3-amine Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis. The two primary disconnections are the C-N bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety, and the C-N bond of the amino group on the pyridine ring. This leads to the identification of two key precursors: a suitably functionalized pyridine ring and piperazine or a protected version thereof.

A common and effective strategy involves the use of a pyridine precursor bearing a leaving group at the 5-position and a nitro group at the 3-position. The leaving group facilitates the introduction of the piperazine ring, while the nitro group can be subsequently reduced to the desired amine.

Synthesis of Halogenated Pyridine Intermediates

The synthesis of halogenated pyridine intermediates is a critical first step. These compounds serve as the electrophilic partner in the subsequent coupling reactions. A common precursor for this is 3-nitropyridine. Direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, but specific methods have been developed. For instance, a one-pot protocol involving a Zincke ring-opening to form reactive alkene intermediates allows for highly regioselective 3-halogenation under mild conditions. chemrxiv.org

Alternatively, starting from a pre-functionalized pyridine, such as 2-chloro-3-nitropyridine (B167233), provides a direct route to a suitable intermediate. nih.gov The presence of the nitro group at the 3-position activates the 2-position for nucleophilic attack, facilitating the synthesis of various substituted pyridines. nih.gov

Strategies for Introduction of the Piperazine Moiety onto the Pyridine Ring

With a halogenated pyridine intermediate in hand, the next crucial step is the introduction of the piperazine moiety. Two primary methods have proven effective for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and amines, often with high functional group tolerance. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

Several generations of catalyst systems have been developed, expanding the scope of the reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For the synthesis of N-arylpiperazines, this method offers an attractive alternative to traditional methods that often require harsh conditions and may be limited by the availability of substituted anilines. nih.gov The use of air- and moisture-stable palladium precatalysts has further enhanced the practicality of this methodology, allowing for rapid C-N cross-coupling reactions. nih.gov A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed, providing an expedient route to various aminopyridines. nih.gov

Catalyst SystemLigandBaseSolventReaction TimeYield
Pd(OAc)2 / BINAPBINAPNaOtBuToluene12-24 hGood to Excellent
(NHC)Pd(R-allyl)ClNHCNaOtBuDioxane< 30 minHigh
Pd2(dba)3 / XPhosXPhosK3PO4t-BuOH1-4 hHigh

Table 1: Representative Buchwald-Hartwig Amination Conditions for Piperazine Incorporation. This table is based on general principles of Buchwald-Hartwig amination and does not represent specific experimental results for the synthesis of this compound without direct citation.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Piperazine Incorporation

Nucleophilic aromatic substitution (SNAr) provides a classical and often efficient method for introducing piperazine onto an activated pyridine ring. uci.edu The success of this reaction relies on the presence of a good leaving group (typically a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. uci.edu These electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction. uci.edu

In the context of synthesizing this compound precursors, a nitro group at the 3-position of a 5-halopyridine would activate the 5-position for nucleophilic attack by piperazine. The reaction of 2-chloro-3-nitropyridine with excess piperazine, for instance, proceeds via an SNAr mechanism to yield the corresponding pyridinylpiperazine. nih.gov The electron-withdrawing nitro group at the 3-position makes the 2-position a strong electrophilic center, facilitating the attack of the nucleophilic nitrogen of piperazine. nih.gov Similarly, SNAr reactions on pentafluoropyridine (B1199360) with piperazine have been shown to be highly regioselective, preferentially occurring at the para position due to the activating effect of the ring nitrogen. researchgate.net

It's important to note that in SNAr reactions on pyridines, substitution is generally favored at the C-2 and C-4 positions as the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com

SubstrateNucleophileSolventConditionsProduct
2-Chloro-3-nitropyridinePiperazineAcetonitrileReflux, 12 h2-(Piperazin-1-yl)-3-nitropyridine
PentafluoropyridinePiperazineAcetonitrileNa2CO34-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine

Table 2: Examples of SNAr Reactions for Piperazine Incorporation. This data is derived from cited research on similar pyridine systems. nih.govresearchgate.net

Reductive Amination or Nitro Group Reduction for the Pyridin-3-amine Moiety

The final key transformation in the synthesis of this compound is the formation of the 3-amino group. This is most commonly achieved through the reduction of a nitro group precursor. The reduction of nitro compounds to amines is a fundamental and widely used transformation in organic synthesis. researchgate.netncert.nic.in

A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Other metal-based reducing systems, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2), offer milder alternatives that can be advantageous when other reducible functional groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used and may offer chemoselectivity in certain cases. commonorganicchemistry.com A Chinese patent describes a method for synthesizing 5-(N-BOC-piperazin-1-yl)pyridin-2-amine where a nitro group is reduced using sodium sulfide nonahydrate in the presence of ammonium (B1175870) chloride to inhibit the formation of azo impurities. google.com

Reductive amination is another powerful method for forming amines. While not the primary route for introducing the 3-amino group in this specific scaffold when starting from a nitro-substituted precursor, it is a key reaction in the synthesis of various functionalized piperazine analogs. For example, reductive amination between a ketone and a piperazine derivative can be used to construct more complex polyamine structures. nih.gov

ReagentConditionsAdvantagesPotential Drawbacks
H2, Pd/CAtmospheric or elevated pressureHigh efficiency, clean reactionCan reduce other functional groups
Fe, AcOHMild heatingMild, tolerates some functional groupsStoichiometric amounts of metal required
SnCl2Acidic or neutral conditionsMild, good for sensitive substratesTin waste products
Na2SAqueous or alcoholic solventCan be chemoselectiveCan be slow, potential for side products

Table 3: Common Reagents for Nitro Group Reduction. This table provides a general overview of common reduction methods. ncert.nic.incommonorganicchemistry.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

In the Buchwald-Hartwig amination step, for instance, the choice of phosphine ligand can significantly impact the reaction rate and yield. wikipedia.org The development of sterically hindered and electron-rich ligands has been crucial for the successful coupling of a wide range of substrates. wikipedia.org Similarly, in SNAr reactions, the solvent and temperature can influence the reaction rate and selectivity.

For the nitro reduction step, the choice of reducing agent must be compatible with the other functional groups present in the molecule. For example, if the piperazine moiety is protected with a group that is sensitive to hydrogenation, alternative reduction methods like SnCl2 or Fe/AcOH would be preferred. commonorganicchemistry.com A patent for the synthesis of 5-(N-BOC-piperazin-1-yl) pyridin-2-amine highlights the importance of adding an inorganic salt like ammonium chloride during the nitro reduction with sodium sulfide to suppress the formation of azo impurities, thereby improving product quality and yield. google.com

Careful purification of intermediates at each stage is also essential to ensure the purity of the final product. Techniques such as column chromatography, crystallization, and distillation are commonly employed.

Solvent Selection and Temperature Control

The choice of solvent and precise temperature regulation are paramount in the synthesis of piperazinyl-pyridine compounds to ensure optimal reaction rates and yields. Dichloromethane (B109758) is frequently employed as a solvent, particularly in palladium-catalyzed reactions for the synthesis of substituted piperazines, where reactions can proceed rapidly at room temperature. nih.gov In other synthetic strategies, such as the synthesis of 5-(N-Boc-piperazin-1-yl)pyridin-2-amine, a mixture of purified water and methanol (B129727) is utilized, with the reaction temperature maintained between 70-80°C to facilitate the reduction of a nitro intermediate. google.com

For the synthesis of N,N'-disubstituted piperazines via reductive amination, dichloromethane is also a suitable solvent. The reaction is typically conducted at room temperature. researchgate.net The selection of the solvent system is therefore highly dependent on the specific reaction being performed, with considerations for reactant solubility, catalyst activity, and the desired reaction temperature.

Catalyst Systems and Ligand Effects (e.g., Palladium catalysts)

Palladium catalysts are instrumental in the synthesis of piperazine-containing compounds, particularly for C-N bond formation. semanticscholar.org These catalysts, often used in conjunction with specific phosphine ligands, facilitate the coupling of various diamine components to form the piperazine ring under mild conditions. nih.gov For instance, the combination of a Pd(0) catalyst with the DPEphos ligand in dichloromethane has been shown to be highly effective, leading to near-quantitative yields in a short time frame. nih.gov

The versatility of palladium catalysis is further demonstrated in the synthesis of diverse piperazine structures through modular approaches. nih.gov The choice of ligand can significantly influence the reaction's efficiency and selectivity. For example, in the synthesis of arylpiperazines, palladium catalysts under aerobic conditions have proven effective. organic-chemistry.org The development of palladium complexes with indolyl-NNN-type ligands has also been explored for their catalytic activity in Suzuki reactions, a related cross-coupling method. nih.gov

Table 1: Examples of Palladium Catalyst Systems in Piperazine Synthesis

Catalyst SystemLigandApplicationReference
Pd(0)DPEphosModular synthesis of substituted piperazines nih.gov
Pd(DMSO)2(TFA)2None specifiedWacker-type aerobic oxidative cyclization organic-chemistry.org
Pd2(dba)3DavePhosBuchwald-Hartwig amination for JAK1 inhibitors mdpi.com
Pd(dppf)Cl2dppfSuzuki–Miyaura coupling mdpi.com

Protecting Group Strategies and Deprotection (e.g., N-Boc protection)

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a common and crucial strategy in the synthesis of piperazine derivatives. organic-chemistry.org The N-Boc group is widely used to selectively block one of the nitrogen atoms of the piperazine ring, allowing for controlled reactions at the other nitrogen. This is exemplified in the synthesis of 5-(N-Boc-piperazin-1-yl)pyridin-2-amine, where the Boc group ensures that the substitution reaction occurs at the desired position. google.com

The synthesis of N-Boc piperazine itself can be achieved through various methods, including the reaction of diethanolamine (B148213) with Boc anhydride. google.com Deprotection, or the removal of the Boc group, is typically accomplished under acidic conditions. For example, dissolving the Boc-protected compound in 6N HCl is an effective method for deprotection, yielding the free piperazine derivative. jgtps.com This strategy of protection and deprotection allows for the synthesis of complex, multi-substituted piperazine compounds with high selectivity. nih.govnih.gov

Addressing Synthetic Challenges and Impurity Profiling

The synthesis of this compound and its analogs is not without its challenges. The formation of impurities and the need for effective purification methods are significant considerations in achieving a high-purity final product.

Inhibition of Azo Impurity Formation in Reduction Processes

A significant challenge in the synthesis of amino-substituted pyridines from their nitro precursors is the potential formation of azo impurities during the reduction step. In the synthesis of 5-(N-Boc-piperazin-1-yl)pyridin-2-amine, the reduction of a nitro-substituted intermediate is a key step. To mitigate the formation of azo compounds, inorganic salts such as ammonium chloride or sodium bicarbonate are added to the reaction mixture. This approach has been shown to effectively inhibit the generation of these impurities, thereby simplifying the purification process and ensuring higher product quality and yield. google.com

Isolation and Purification Techniques for Synthetic Products

Effective isolation and purification are critical to obtaining the desired synthetic products in high purity. A variety of techniques are employed, depending on the properties of the target compound and the impurities present.

Common methods include:

Extraction: After the reaction is complete, the product is often extracted from the reaction mixture using a suitable solvent, such as dichloromethane. google.com

Washing: The organic extracts are typically washed with aqueous solutions, such as saturated sodium bicarbonate and brine, to remove residual reagents and byproducts. nih.gov

Drying and Concentration: The organic layer is dried over an agent like sodium sulfate (B86663) and then concentrated under reduced pressure to isolate the crude product. nih.gov

Crystallization: The final product can often be purified by crystallization from an appropriate solvent or solvent mixture. mdpi.com

Filtration: In many cases, the product precipitates from the reaction mixture and can be collected by simple filtration. google.commdpi.com

The specific combination of these techniques is tailored to the individual synthesis to ensure the removal of impurities and the isolation of a pure product.

Comparative Analysis of Synthetic Routes for Positional Isomers of Pyridin-Piperazine-Amine Scaffolds

The synthesis of positional isomers of pyridin-piperazine-amine scaffolds, such as the 2-, 3-, and 6-amino derivatives, often requires distinct synthetic strategies due to the differing electronic properties and reactivity of the pyridine ring positions.

For instance, the synthesis of 5-(piperazin-1-yl)pyridin-2-amine (B3024135) often involves the reaction of a suitable piperazine with a pyridine derivative that has a leaving group at the 5-position and a nitro group at the 2-position, which is later reduced to the amine. google.com The synthesis of the 3-amino isomer, this compound, would necessitate a different starting material, likely a pyridine with a leaving group at the 5-position and a nitro or other precursor to the amino group at the 3-position.

The synthesis of 6-(piperazin-1-yl)pyridin-3-amine (B37947) would similarly start with a pyridine substituted at the 2- and 5-positions. The choice of synthetic route is heavily influenced by the availability of starting materials and the desired substitution pattern. Palladium-catalyzed C-N cross-coupling reactions are versatile methods that can be adapted for the synthesis of various isomers by selecting the appropriate halo-pyridine and piperazine starting materials. semanticscholar.orgnih.gov The regioselectivity of these reactions is a key consideration in the design of a synthetic route for a specific positional isomer.

Derivatization Strategies and Chemical Functionalization of 5 Piperazin 1 Yl Pyridin 3 Amine

Chemical Modifications at the Piperazine (B1678402) Ring

The piperazine moiety contains two nitrogen atoms, but in the parent compound, one is a tertiary amine integrated into the pyridine (B92270) ring, while the other is a secondary amine. This exocyclic secondary amine is a primary target for various chemical transformations.

N-Alkylation and N-Arylation Reactions

The secondary amine of the piperazine ring is nucleophilic and readily undergoes N-alkylation and N-arylation reactions. These reactions are fundamental for introducing a wide variety of substituents.

N-Alkylation: This is typically achieved by reacting the parent compound with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the resulting hydrohalic acid. nih.govfabad.org.tr The reaction solvent is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. fabad.org.tr More complex alkyl groups can be introduced using reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Iridium-catalyzed N-alkylative reactions using ethanolamines have also been developed for synthesizing piperazine derivatives. clockss.org

N-Arylation: The introduction of aryl or heteroaryl groups at the piperazine nitrogen is commonly accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., tBuBrettPhos), is a powerful method for coupling with aryl halides or triflates. chemrxiv.org Nickel-catalyzed amination, for instance with a Ni(0)/2,2′-bipyridine system, provides another efficient route for the selective mono-arylation of piperazine with aryl chlorides. researchgate.net Copper-catalyzed Ullmann condensation is also a viable, more classical method for N-arylation.

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Piperazine Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide (e.g., 1-(chloromethyl)-4-methoxybenzene), K₂CO₃, DMFN-Alkylpiperazine derivative fabad.org.tr
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, phosphine ligand, base (e.g., Cs₂CO₃)N-Arylpiperazine derivative chemrxiv.org
N-Arylation (Nickel-catalyzed)Aryl chloride, Ni(0)/2,2′-bipyridine catalystN-Arylpiperazine derivative researchgate.net

Acylation and Sulfonylation of Piperazine Nitrogen Atoms

The nucleophilic secondary amine of the piperazine ring can be readily acylated or sulfonylated.

Acylation: This reaction involves treating 5-(piperazin-1-yl)pyridin-3-amine with an acylating agent such as an acid chloride or an acid anhydride. The reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. This functionalization introduces an amide group, which can serve as a hydrogen bond donor or acceptor, significantly influencing the molecule's binding properties. For example, derivatives have been synthesized by reacting a pyridinylpiperazine with various 2-chloro-N-arylacetamides in the presence of K₂CO₃ in refluxing acetonitrile. nih.gov

Sulfonylation: In a similar fashion, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) in the presence of a base yields the corresponding N-sulfonylated piperazine derivative. This introduces a sulfonamide group, a common feature in many pharmacologically active molecules.

Table 2: Acylation and Sulfonylation Reactions

Reaction TypeTypical ReagentsFunctional Group IntroducedReference
AcylationAcid chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N)Amide (-C(O)R) nih.gov
SulfonylationSulfonyl chloride (R-SO₂Cl), Base (e.g., Pyridine)Sulfonamide (-SO₂R)General Knowledge

Introduction of Heterocyclic Substituents onto the Piperazine Ring

A common strategy in drug design is to append other heterocyclic rings to the piperazine nitrogen to explore new chemical space and interactions with biological targets. nih.govwikipedia.org This can be achieved through the N-alkylation or N-arylation methods described previously, using a halide- or boronic acid-substituted heterocycle as the coupling partner.

For instance, coupling with a halogenated heterocycle, such as 2-chloro-3-nitropyridine (B167233), can proceed via nucleophilic aromatic substitution (SₙAr), where the piperazine nitrogen displaces the halide. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the heterocyclic ring. nih.gov Palladium-catalyzed coupling reactions are also widely used to attach heterocycles like thiazoles to the piperazine nitrogen. nih.gov These modifications can introduce additional points for hydrogen bonding, metal chelation, or π-stacking interactions. nih.gov

Functionalization of the Pyridine Ring System

The pyridine ring offers two main avenues for functionalization: reactions involving the exocyclic amine at the C3 position and substitution reactions on the carbon atoms of the ring itself.

Amide Bond Formation via the Pyridin-3-amine Group

The primary amino group at the C3 position of the pyridine ring is a key handle for derivatization, most commonly through the formation of an amide bond. This reaction is central to the synthesis of numerous kinase inhibitors. For example, the closely related compound 5-(piperazin-1-yl)pyridin-2-ylamine is a key intermediate in the synthesis of Palbociclib, where it forms an amide-like bond with a pyrido[2,3-d]pyrimidin-7-one core. tdcommons.orgnewdrugapprovals.orgnih.gov

The amide bond is typically formed by coupling the aminopyridine with a carboxylic acid using a peptide coupling reagent. masterorganicchemistry.com Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with the aminopyridine. masterorganicchemistry.com

Table 3: Reagents for Amide Bond Formation with Aminopyridines

MethodReagentsKey FeaturesReference
Coupling ReagentCarboxylic Acid, EDC or DCC, HOBt/DMAPMild conditions, suitable for complex molecules. nih.govnih.gov
Acid ChlorideAcid Chloride (prepared from carboxylic acid + SOCl₂ or (COCl)₂)Highly reactive, may require base to neutralize HCl. masterorganicchemistry.com
Tandem DehydrationCarboxylic Acid, Pyridine N-oxide, Organophosphorus CatalystConvergent three-component synthesis of 2-amidopyridines.

Introduction of Electrophilic and Nucleophilic Substituents on Pyridine Carbons

Modification of the pyridine ring carbons can be more challenging due to the inherent electronic properties of the ring.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. libretexts.org Furthermore, the reaction often requires harsh conditions, and the nitrogen atom can be protonated or complex with the electrophile, further deactivating the ring. libretexts.orgyoutube.com However, the existing amino and piperazinyl groups are both electron-donating and activating, which can facilitate EAS. These groups typically direct incoming electrophiles to the ortho and para positions. For this compound, the C2, C4, and C6 positions are ortho/para to the activating groups. Steric hindrance and the electronic influence of the ring nitrogen will ultimately determine the regioselectivity. Reactions like halogenation (e.g., with Br₂) or nitration can potentially introduce substituents onto the ring, although careful optimization of reaction conditions is necessary. acs.orgrsc.org Directed ortho-metalation, by first protecting the amine and then using a strong base like butyllithium, can provide a route to regioselective functionalization. acs.org

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic substitution is more favorable for pyridines, especially when a good leaving group (like a halide) is present at the C2, C4, or C6 positions, which are activated by the ring nitrogen. stackexchange.comwikipedia.orgresearchgate.net To functionalize the parent compound via SₙAr, it would first need to be halogenated. For example, if a bromo- or chloro-substituent were introduced at the C2 or C6 position, it could be displaced by various nucleophiles (e.g., alkoxides, thiolates, or other amines) to generate a diverse range of derivatives. nih.govnih.gov The reaction of 2-chloro-3-nitropyridine with piperazine is a classic example of SₙAr on a pyridine ring. nih.gov

Advanced Derivatization for Specialized Analytical Applications

Advanced derivatization of this compound involves the covalent modification of its primary aromatic amine or the secondary amine within the piperazine ring. These reactions are designed to introduce functionalities that significantly improve the compound's properties for specific analytical techniques.

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization can overcome challenges such as poor ionization efficiency and low retention on reversed-phase columns. For this compound, derivatization can target either the primary aromatic amine or the secondary amine of the piperazine ring to enhance its MS signal.

One effective strategy is the introduction of a permanently charged group or a group with high proton affinity, which promotes better ionization in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) sources tandfonline.com. A widely used reagent for this purpose is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansyl chloride reacts with both primary and secondary amines under mild alkaline conditions to form stable sulfonamides nih.govresearchgate.netresearchgate.netmdpi.com. The derivatization of this compound with dansyl chloride would likely occur at both the primary aromatic amine and the secondary piperazine amine, yielding a di-dansylated product. The tertiary amine in the dansyl group enhances ionization efficiency in positive mode ESI, significantly boosting the signal nih.gov. This approach has been successfully used for the analysis of various amines, including piperazine, in complex biological matrices nih.govgoogle.com.

Another approach involves introducing a tag that is readily detectable by specialized MS techniques. For instance, 4-iodobenzoyl chloride can be used to derivatize the primary amino group of the pyridinamine moiety rsc.org. The introduction of an iodine atom allows for highly sensitive detection using inductively coupled plasma mass spectrometry (ICP-MS), a technique that offers elemental specificity and can overcome matrix effects seen in ESI-MS rsc.org.

The table below summarizes potential derivatization reagents for enhancing the mass spectrometric detection of this compound.

Derivatizing AgentTarget Functional GroupReaction PrincipleExpected Enhancement in MS
Dansyl Chloride Primary aromatic amine, secondary piperazine amineNucleophilic substitution of the sulfonyl chloride by the amine, forming a stable sulfonamide.Increased ionization efficiency in positive mode ESI due to the tertiary amine of the dansyl group, leading to higher signal intensity. nih.govmdpi.com
4-Iodobenzoyl Chloride Primary aromatic amineAcylation of the primary amine with the acid chloride to form an amide.Introduction of an iodine atom allows for highly sensitive and selective detection by HPLC-ICP-MS. rsc.org

For analytical methods based on UV-Vis or fluorescence spectroscopy, derivatization is employed to attach a chromophoric or fluorophoric group to the analyte. This is particularly useful when the native compound has a low molar absorptivity or is non-fluorescent, as is the case for many small molecules.

Dansyl chloride , in addition to its benefits for mass spectrometry, is also a highly fluorescent tag researchgate.net. The dansyl derivatives of amines exhibit strong fluorescence with excitation and emission maxima in the UV and visible regions, respectively, allowing for sensitive detection by high-performance liquid chromatography with fluorescence detection (HPLC-FLD) researchgate.netnih.gov. The derivatization of this compound with dansyl chloride would yield a product with significant fluorescence, enabling its quantification at very low levels nih.gov.

Another highly effective fluorogenic reagent is fluorescamine (B152294) . Fluorescamine reacts rapidly with primary amines at room temperature and neutral pH to form a highly fluorescent pyrrolinone product nih.govnih.govcreative-proteomics.com. A key advantage of fluorescamine is that the reagent itself is non-fluorescent and its hydrolysis products are also non-fluorescent, thus minimizing background interference capes.gov.br. In the case of this compound, fluorescamine would selectively react with the primary aromatic amine, leaving the secondary piperazine amine intact. This reaction leads to a substantial increase in fluorescence, with detection limits often reaching the sub-picomolar range nih.gov.

The following table details derivatization agents for enhancing the spectroscopic detection of this compound.

Derivatizing AgentTarget Functional GroupReaction PrincipleSpectroscopic Enhancement
Dansyl Chloride Primary aromatic amine, secondary piperazine amineNucleophilic substitution to form a fluorescent sulfonamide.Introduces a highly fluorescent dansyl group, enabling sensitive detection by HPLC-FLD. researchgate.netnih.gov
Fluorescamine Primary aromatic amineReaction with the primary amine to form a fluorescent pyrrolinone derivative.Confers strong fluorescence to the molecule, allowing for highly sensitive and selective detection with minimal background interference. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Piperazin 1 Yl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Piperazin-1-yl)pyridin-3-amine and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a derivative, N-phenylisoquinolin-1-amine, shows characteristic signals for the aromatic protons. rsc.org For instance, a doublet at 8.12 ppm (d, J = 5.8 Hz, 1H) and another at 7.96 ppm (d, J = 8.4 Hz, 1H) can be assigned to specific protons on the isoquinoline (B145761) ring system. rsc.org The coupling constants (J values) provide valuable information about the connectivity of adjacent protons. In derivatives of this compound, the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring would exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For example, in a related piperazine-containing compound, the four protons of the piperazine ring appear as a multiplet in the range of 2.95–2.97 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a derivative containing a pyridine ring, the carbon atoms of the pyridine ring typically resonate in the aromatic region of the spectrum (around 110-160 ppm). chemicalbook.com For instance, the ¹³C NMR spectrum of N-(p-tolyl)pyridin-2-amine shows distinct signals for each carbon atom, which can be assigned based on their chemical environment. rsc.org For this compound derivatives, the carbon atoms of the piperazine ring would appear at higher field (lower ppm values) compared to the aromatic carbons. researchgate.net In one study, the methylene (B1212753) carbons of a piperazine ring were assigned to signals at 41.90 and 58.36 ppm. researchgate.net

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm the structural assignments. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridine and piperazine rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for related structures, providing a reference for the analysis of this compound and its derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.0 - 8.5120 - 150
Piperazine Ring Protons (CH₂)2.5 - 3.540 - 55
Amine Proton (NH₂)Variable-

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the unambiguous confirmation of their elemental composition.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with very high accuracy (typically to four or five decimal places). This level of precision enables the calculation of a unique molecular formula. For example, the HRMS data for N-phenylisoquinolin-1-amine showed a calculated m/z of 221.1073 for [M+H]⁺, with the found value being 221.1067, confirming the molecular formula C₁₅H₁₃N₂. rsc.org Similarly, for a derivative of this compound, the molecular formula can be confirmed by comparing the experimentally measured exact mass with the theoretically calculated mass.

The molecular weight of the parent compound, this compound, is 178.24 g/mol . sigmaaldrich.com An HRMS analysis would be expected to yield a measured mass very close to the calculated exact mass of its protonated form ([M+H]⁺), which is 179.1291.

The table below illustrates the principle of using HRMS for formula confirmation.

Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺ Reference
N-phenylisoquinolin-1-amineC₁₅H₁₂N₂221.1073221.1067 rsc.org
N-(3-methoxyphenyl)pyrazin-2-amineC₁₁H₁₁N₃O202.0975202.0974 rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as amines (N-H), aromatic rings (C=C and C-H), and the piperazine moiety (C-N).

The characteristic IR absorption frequencies for the functional groups in this compound are as follows:

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. Secondary amines (R₂NH), present in the piperazine ring, show a single, weaker band in the 3350-3310 cm⁻¹ region. orgchemboulder.com

N-H Bending: Primary amines also exhibit a characteristic bending vibration (scissoring) in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibrations of the C-N bonds in aromatic amines are typically observed in the 1335-1250 cm⁻¹ region, while those for aliphatic amines (like the piperazine ring) are found between 1250-1020 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretching: These vibrations appear as sharp bands above 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary Amine (Ar-NH₂)N-H Stretch3400-3300 (asymmetric), 3330-3250 (symmetric)
Primary Amine (Ar-NH₂)N-H Bend1650-1580
Secondary Amine (Piperazine)N-H Stretch3350-3310
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
Aromatic AmineC-N Stretch1335-1250
Aliphatic Amine (Piperazine)C-N Stretch1250-1020

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its derivatives. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and stoichiometry of the synthesized compound.

For instance, in the synthesis of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives, elemental analysis was used to confirm the composition of the products. For one derivative with the formula C₂₀H₂₂ClN₃O₄, the calculated percentages were C: 58.13%, H: 5.58%, N: 6.98%. The found values were C: 58.12%, H: 5.57%, N: 6.99%, which are in excellent agreement. researchgate.net

For the parent compound, this compound (C₉H₁₄N₄), the theoretical elemental composition is:

Carbon (C): 60.65%

Hydrogen (H): 7.92%

Nitrogen (N): 31.43%

The results of elemental analysis are typically presented in a tabular format as shown below.

Compound Molecular Formula Element Calculated (%) Found (%) Reference
Derivative 3aC₂₀H₂₂ClN₃O₄C58.1358.12 researchgate.net
H5.585.57 researchgate.net
N6.986.99 researchgate.net
Derivative 3dC₂₁H₂₅N₃O₅C60.7160.70 researchgate.net
H6.076.08 researchgate.net
N10.1110.10 researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., LC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for analyzing complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. google.comsielc.com For purity assessment, a single, sharp peak in the chromatogram at a specific retention time indicates a high degree of purity. The area of the peak is proportional to the concentration of the compound. Different types of HPLC columns, such as reversed-phase C18 columns, can be used depending on the polarity of the analyte. google.com The use of a UV detector allows for the quantification of the compound based on its absorbance at a specific wavelength. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. core.ac.uknih.gov This technique is particularly powerful for analyzing complex mixtures and for identifying impurities. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the identification of not only the main product but also any by-products or impurities present in the sample. LC-MS/MS, a tandem mass spectrometry technique, can provide even more structural information for the identification of unknown compounds. core.ac.uknih.gov

The table below outlines a typical setup for HPLC and LC-MS analysis.

Technique Stationary Phase Mobile Phase Detection Application
HPLCReversed-phase (e.g., C18)Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate)UV-VisPurity assessment, Quantification
LC-MSReversed-phase (e.g., C18)Acetonitrile/Water with volatile buffers (e.g., formic acid, ammonium acetate)Mass Spectrometry (MS, MS/MS)Purity assessment, Impurity profiling, Mixture analysis

X-ray Crystallography for Solid-State Structural Analysis (if available for derivatives)

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For example, the crystal structure of a 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile derivative was determined to be in the monoclinic system with the space group P21/c. growingscience.com The analysis provided detailed information on bond lengths, such as the N1-N2 bond length of 1.336 Å, and bond angles. growingscience.com This level of detail is invaluable for understanding the steric and electronic properties of the molecule and for confirming the connectivity established by other spectroscopic methods. It's important to note that while X-ray crystallography provides a definitive solid-state structure, the conformation in solution may differ.

The table below summarizes key crystallographic data that would be obtained from an X-ray diffraction study.

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Bond Lengths (Å)The distances between the centers of bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that describe the conformation of the molecule.

Computational Chemistry and Molecular Modeling Studies of 5 Piperazin 1 Yl Pyridin 3 Amine and Its Analogs

Conformational Analysis and Energy Landscape Exploration

For substituted piperazines, the chair conformation is generally the most stable. csic.es However, the presence of substituents can influence the preference for axial or equatorial positioning. In studies of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, which can lock the molecule into a specific orientation that may be crucial for binding to a biological target. nih.gov The relative energies of different conformers can be significantly altered by protonation, as seen in 4-substituted piperidines where protonation can favor the axial conformer. nih.gov

The energy landscape of these molecules can be explored using various computational methods, from molecular mechanics force fields to more accurate but computationally intensive quantum mechanical calculations. nih.govresearchgate.net The choice of force field can influence the resulting conformer populations, highlighting the importance of method selection and validation. researchgate.net For instance, in analogs of the dopamine (B1211576) reuptake inhibitor GBR 12909, differences were observed in conformer populations depending on the force field's treatment of tertiary amine nitrogen and ether oxygen atoms. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, charge distribution, and reactivity of molecules like 5-(piperazin-1-yl)pyridin-3-amine. jksus.org These calculations are essential for understanding the molecule's behavior in chemical reactions and its interactions with biological targets.

The distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO) can predict sites of electrophilic and nucleophilic attack. researchgate.net For example, in a study of 4-aminopyridine (B3432731), its reaction with halogens led to either charge-transfer complexes or ionic species, demonstrating the nuanced reactivity that can be elucidated through computational analysis. acs.org

The Mulliken charge distribution, calculated at different levels of theory, can be correlated with experimental properties like pKa. rdd.edu.iq For substituted pyridines, the charge at the nitrogen atom has been shown to correlate well with their pKa values. rdd.edu.iq The accuracy of these predictions depends on the chosen computational method and basis set. jksus.org For instance, in the study of a phenylpiperazine derivative, the WB97XD functional was found to be more reliable than B3LYP-D for geometry optimization. jksus.org

Pharmacophore Modeling and Ligand-Based Drug Design Principles (focusing on scaffold utility in probe design)

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov The this compound scaffold provides a versatile platform for the design of chemical probes to investigate biological systems.

The key features of a pharmacophore for a series of active molecules can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, the pharmacophore for 5-HT3 receptor antagonists includes a carbonyl-containing linking moiety, an aromatic or heteroaromatic ring, and a basic center. wikipedia.org The aminopyrazine ring in certain kinase inhibitors forms crucial hydrogen bonds with the hinge region of the kinase. nih.gov

By understanding the pharmacophoric features of the this compound scaffold, researchers can design and synthesize new analogs with modified properties to probe specific biological questions. For example, the introduction of fluorescent tags can allow for the visualization of the molecule's distribution and target engagement in cells. nih.gov

Molecular Docking Simulations to Investigate Binding Modes with Biological Targets (as a research tool, e.g., kinases, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein kinase or a receptor. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing more potent and selective inhibitors.

In another example, docking studies of pyridine-based PKC agonists into the C1 domain helped to rationalize their biological activity. nih.gov The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. It's important to note that the conformation of flexible moieties like the piperazine (B1678402) ring can significantly impact binding. In some KRAS G12C inhibitors, the piperazine moiety adopts a high-energy twist-boat conformation when bound to the target. acs.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of molecules and the dynamics of their interactions with biological targets over time. nih.gov This approach complements the static picture provided by molecular docking.

MD simulations can be used to assess the stability of different conformers in various environments, such as in solution or within a lipid membrane. nih.gov For pyridine-based PKC agonists, MD simulations of ligand-membrane interactions were used to understand their prospects for binding to the C1 domain, which is located at the membrane interface. nih.gov

These simulations can also reveal the dynamic nature of ligand-protein interactions. For example, they can show how a ligand adapts its conformation to fit into a binding pocket and how the protein itself may undergo conformational changes upon ligand binding. The stability of intermolecular interactions, such as hydrogen bonds, can be monitored throughout the simulation, providing insights into their strength and importance for binding.

In Silico Prediction of Physicochemical Properties Relevant to Research Tool Design (e.g., pKa, polar surface area, refractivity)

In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their suitability as research tools and potential drug candidates. nih.govnih.gov These properties include pKa, polar surface area (PSA), lipophilicity (logP), and solubility. nih.govwindows.net

The pKa of a molecule determines its ionization state at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. academicdirect.org Computational methods can predict pKa values for substituted pyridines with reasonable accuracy, often using thermodynamic cycles that combine gas-phase and solvation free energy calculations. academicdirect.orgresearchgate.netresearchgate.net The inclusion of explicit water molecules in the calculations can improve the accuracy of the predictions. researchgate.netresearchgate.net

The polar surface area (PSA) is a descriptor that correlates well with a molecule's ability to passively diffuse across cell membranes. nih.govnih.govpeter-ertl.com Generally, compounds with a lower PSA are more likely to be cell-permeable. nih.gov Various computational methods are available to calculate PSA, with some approaches using fragment-based contributions for rapid estimation. peter-ertl.com The size and polarity of a molecule, reflected in properties like PSA, can significantly impact its biological activity. nih.gov

Table of Predicted Physicochemical Properties for this compound:

PropertyPredicted ValueMethod/Software
pKa (most basic) ~8.5-9.5ACD/Labs, ChemAxon
Polar Surface Area (TPSA) ~53 ŲMolinspiration, various
logP ~0.5-1.5Molinspiration, various
Molecular Weight 192.26 g/mol ---
Hydrogen Bond Donors 2---
Hydrogen Bond Acceptors 4---
Rotatable Bonds 2---

Note: The predicted values are estimates from various computational tools and may vary depending on the specific algorithm and parameters used.

Research Applications of 5 Piperazin 1 Yl Pyridin 3 Amine As a Chemical Building Block and Tool

Its Function as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

The unique arrangement of functional groups in 5-(Piperazin-1-yl)pyridin-3-amine renders it a key intermediate in synthetic chemistry. The primary amine on the pyridine (B92270) ring and the secondary amine within the piperazine (B1678402) ring offer distinct points for chemical reactions, allowing for the controlled, stepwise construction of more elaborate molecular architectures.

This compound serves as a foundational scaffold for generating chemical libraries rich in heterocyclic structures. The dual amine functionalities allow for the attachment of various side chains and the formation of new ring systems. For instance, the piperazine nitrogen can undergo N-alkylation or N-acylation, while the aminopyridine portion can participate in reactions to build fused heterocyclic systems. This versatility is exploited to create large collections of related compounds that can be screened for biological activity.

The piperazine ring itself is a cornerstone in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates due to its pKa values, which enhance water solubility and bioavailability. nih.gov By using this compound as a starting point, chemists can synthesize libraries of compounds, such as pyrazolopyridines or fused azines like 1,8-naphthyridines, which have shown potential in various research areas, including neuroprotection. nih.govmdpi.com For example, research on related pyridylpiperazine structures has led to the synthesis of urease inhibitors by reacting a 2-chloro-3-nitropyridine (B167233) with piperazine to form a key intermediate, which is then further functionalized. nih.gov This highlights the general strategy of using piperazinyl-pyridine cores to build diverse heterocyclic libraries.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. mdpi.com The structural features of this compound make it an excellent candidate for MCRs designed to generate significant molecular diversity. The primary amino group on the pyridine ring can act as the amine component in well-known MCRs, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). researchgate.net

While direct examples involving this compound are specific, the principle is demonstrated with structurally similar amino-heterocycles. For instance, 2-aminoazine-based heterocycles, including pyridines, are widely used in GBB-3CR with aldehydes and isocyanides to produce fused imidazole (B134444) rings like imidazo[1,2-a]pyridines. researchgate.netresearchgate.net The application of MCRs allows for the rapid assembly of complex scaffolds from simple building blocks, and the use of intermediates like this compound provides a direct pathway to novel chemical entities for screening and development.

Development of Chemical Probes and Tools for Mechanistic Biological Investigations (excluding therapeutic claims)

Beyond its role in synthesis, this compound and its derivatives are instrumental in creating chemical probes. These specialized molecules are designed to interact with specific biological targets, such as receptors or enzymes, to help researchers understand complex biological processes at a molecular level without making claims of therapeutic use.

The piperazine-pyridine scaffold is a common feature in ligands designed to target various receptors and enzymes. Researchers synthesize derivatives of this compound to study these interactions. For example, compounds incorporating a piperazine or piperidine (B6355638) core linked to a pyridine or similar heterocycle have been synthesized and evaluated as antagonists for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov In one study, a series of N-substituted piperazine derivatives were synthesized to investigate their effects on dopamine (B1211576) D3 receptor affinity. nih.gov Similarly, hybrids of piperazine and 1,3,4-oxadiazole (B1194373) have been designed as multi-targeted ligands to study enzymes and proteins related to Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov The synthesis often involves multi-step processes where the core piperazinyl-pyridine structure is systematically modified to achieve desired properties for biological investigation. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. By synthesizing a series of analogues based on the this compound scaffold and testing their effects, researchers can identify the key structural features required for interaction with a biological target.

Key findings from SAR studies on related compounds include:

Piperazine vs. Piperidine: In studies of H₃/σ₁ receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ₁ receptor, indicating this core is a critical structural element for activity at this target. nih.gov

Substitution on Aromatic Rings: For inhibitors of serotonin (B10506) and noradrenaline reuptake, substitutions on the phenyl rings of piperazine derivatives were systematically explored to map out the structure-activity relationships. researchgate.net In another study on equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on a fluorophenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects. polyu.edu.hk

Scaffold Modification: Research on schistosome histone methyltransferase inhibitors showed that compounds containing a 6-(piperazin-1-yl)-1,3,5-triazine core had significant biological effects, defining this as a promising scaffold for further development. wellcomeopenresearch.org

Indole Derivatives: In a study of LSD1 inhibitors, adding a piperidine group to indolin-5-yl-cyclopropanamine derivatives was found to enhance inhibitory activity, providing clear direction for designing more potent molecules for research. researchgate.net

These studies demonstrate how systematic modification of the core structure allows for fine-tuning of a molecule's ability to recognize and selectively bind to its intended biological target.

Derivatives of this compound are frequently used in in vitro biochemical assays to quantify their interaction with biological targets. These assays provide concrete data on binding affinity (Ki) and inhibitory concentration (IC₅₀), which are essential for characterizing the potency and selectivity of a chemical probe.

For example, pyridylpiperazine hybrid derivatives have been evaluated for urease inhibition using in vitro assays. nih.gov In these studies, some compounds showed significantly lower IC₅₀ values than the standard inhibitor, thiourea, demonstrating their potential as potent tools for studying this enzyme. nih.gov In other research, piperazine-based compounds were tested in radioligand binding assays to determine their affinity for dopamine D2 and D3 receptors, and serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ), providing a detailed profile of their receptor interaction landscape.

The following table summarizes representative data from in vitro assays on compounds containing the piperazinyl-pyridine or related scaffolds.

Compound/Derivative ClassTargetAssay TypeKey Finding (IC₅₀/Ki)Reference
Pyridylpiperazine HybridsJack bean UreaseEnzyme InhibitionIC₅₀ values as low as 2.0 µM nih.gov
Piperazine/Piperidine DerivativesHistamine H₃ Receptor (hH₃R)Radioligand BindingKi values in the low nanomolar range (e.g., 7.70 nM) nih.gov
Piperazine/Piperidine DerivativesSigma-1 Receptor (σ₁R)Radioligand BindingKi values ranging from 3.64 nM to >1000 nM nih.gov
FPMINT AnaloguesHuman Equilibrative Nucleoside Transporter 1 (hENT1)[³H]uridine UptakePotent inhibition, irreversible and non-competitive polyu.edu.hk
Indolin-5-yl-cyclopropanamine DerivativesLysine Specific Demethylase 1 (LSD1)Enzyme InhibitionIC₅₀ value of 25.3 nM for the most potent derivative researchgate.net

Applications in Radiochemistry for Imaging Agent Development (e.g., Positron Emission Tomography (PET) probes)

The piperazine-pyridine core of this compound is a key structural motif in the design of radiolabeled molecules for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. mdpi.com The ability to incorporate a short-lived positron-emitting radionuclide, such as Carbon-11, into a molecule without altering its fundamental properties is crucial for developing effective PET probes. mdpi.com

The secondary amine of the piperazine ring in derivatives of this compound provides a convenient site for radiolabeling with Carbon-11 ([¹¹C]), a positron emitter with a half-life of 20.4 minutes. mdpi.com A common strategy is the N-¹¹C-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide. mdpi.comnih.gov

One notable application is in the development of PET tracers for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.goviu.edu Researchers have synthesized a Carbon-11 labeled imidazo[1,2-a]pyridine (B132010) derivative, where the precursor molecule contains a piperazin-1-yl ethyl moiety. nih.goviu.edu The N-demethylated precursor was reacted with [¹¹C]methyl triflate to produce the final radiotracer with high radiochemical purity (>99%) and a molar activity suitable for in vivo imaging. iu.edu This allows for non-invasive study of the PI3K/mTOR pathway, which is a significant target for cancer therapy. nih.goviu.edu

Similarly, derivatives have been designed for imaging dopamine D₄ receptors in the central nervous system. nih.gov A benzamide (B126) derivative incorporating a piperazin-1-yl-ethyl-pyridin-3-amine-like structure was radiolabeled with Carbon-11 on a methoxy (B1213986) group to create a potential PET tracer. nih.gov This tracer showed time-dependent accumulation in the retina, a tissue with a high density of D₄ receptors, demonstrating its potential for in vivo receptor mapping. nih.gov

The efficiency of radiosynthesis is critical due to the short half-life of Carbon-11. mdpi.com The design of precursor molecules is therefore a key aspect of developing PET tracers. The this compound scaffold is advantageous because it provides a nucleophilic secondary amine that is readily available for the crucial ¹¹C-methylation step. nih.gov

For the synthesis of the aforementioned PI3K/mTOR PET probe, a specific N-demethylated precursor was designed and synthesized over eight steps. nih.goviu.edu This precursor, upon reaction with [¹¹C]methyl triflate, yielded the desired radiotracer in a 40-50% radiochemical yield (decay corrected). nih.goviu.edu The process also involved purification by high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) to ensure the final product was suitable for injection. nih.goviu.edu The ability to produce the radiotracer with high molar activity (296-555 GBq/µmol) underscores the effectiveness of the precursor design. iu.edu

The following table summarizes key data on the synthesis of a Carbon-11 labeled PET probe using a piperazine-containing precursor:

ParameterValueReference
Radiotracer TargetPI3K/mTOR nih.goviu.edu
Precursor TypeN-demethylated piperazine derivative nih.goviu.edu
Radiolabeling Agent[¹¹C]methyl triflate ([¹¹C]CH₃OTf) nih.goviu.edu
Radiochemical Yield40-50% (decay corrected) nih.goviu.edu
Radiochemical Purity>99% iu.edu
Molar Activity296-555 GBq/µmol iu.edu

Integration into Materials Science and Engineering Research

While the primary research focus for this compound and its close analogs has been in medicinal chemistry, its structural features suggest potential, albeit currently underexplored, applications in materials science.

Publicly available scientific literature does not currently contain specific examples of this compound being used as a monomer in polymerization reactions. However, related piperazine-containing molecules have been used as guest molecules in the formation of coordination polymers. acs.org The presence of multiple reactive sites (two secondary amines and one primary amine) on the molecule could theoretically allow it to act as a cross-linking agent or a monomer in the synthesis of polyamides or polyimides, but this remains a hypothetical application without direct research evidence.

There is no specific information in the current body of scientific literature detailing the use of this compound in the development of functional coatings or adhesives.

Contributions to Agrochemical Research and Formulation Science

Currently, there is no publicly available research that specifically documents the use or contributions of this compound in the field of agrochemical research or formulation science. Its utility in this sector has not been reported in major scientific databases.

Design of Compounds Enhancing Target Specificity in Pesticide and Herbicide Development

The unique arrangement of nitrogen atoms in this compound makes it a versatile scaffold for creating compounds with enhanced specificity for their intended biological targets in pests and weeds, a critical factor in reducing off-target effects and environmental impact.

The piperazine ring, a common feature in many biologically active compounds, offers a flexible yet conformationally constrained linker. This allows for the precise positioning of various substituents to optimize binding to target enzymes or receptors. In pesticide design, the piperazine moiety is often used to connect different pharmacophores, the parts of a molecule responsible for its biological activity. For instance, research has shown that connecting a trifluoromethyl pyridine group to a piperazine ring, and then to a substituted pyrazole, can result in potent insecticides. chigroup.site This modular approach allows chemists to fine-tune the properties of the final compound.

The aminopyridine portion of the molecule is also a well-established pharmacophore in agrochemical development. Aminopyridine derivatives have been successfully developed as herbicides. Patents for herbicidal 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylates demonstrate the utility of the aminopyridine scaffold in creating compounds that interfere with plant growth processes. google.com The amino group provides a key interaction point with target proteins, and its position on the pyridine ring is crucial for activity.

Furthermore, the combination of a pyridine ring with a piperazine has been explored in the development of fungicides. A Chinese patent describes a pesticidal composition containing a piperazine-pyridine derivative, highlighting the potential of this combined scaffold in controlling fungal pathogens. google.com The ability to modify the piperazine nitrogen atoms allows for the introduction of various functional groups that can influence the compound's spectrum of activity and physical properties, such as solubility and stability.

The development of urease inhibitors is another area of agrochemical research where piperazine-containing pyridine scaffolds are relevant. Urease is an enzyme that breaks down urea, and inhibiting its activity can improve the efficiency of urea-based fertilizers by reducing nitrogen loss. Studies on pyridylpiperazine-based carbodithioates have demonstrated their potential as effective urease inhibitors. google.com

Investigation of Structure-Activity Relationships for Agrochemical Efficacy

The systematic modification of the this compound scaffold is a powerful strategy for investigating structure-activity relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective agrochemicals.

In the context of insecticides, research on piperazine-containing phthalimides has provided valuable SAR insights. By replacing the N-methyl group of a known insecticide with a substituted piperazine, researchers were able to create a series of compounds with excellent activity against specific pests like the diamondback moth. chigroup.site These studies revealed that the nature of the substituents on the piperazine ring significantly impacts insecticidal potency.

For herbicidal applications, the discovery of novel pyridazine (B1198779) herbicides targeting the phytoene (B131915) desaturase (PDS) enzyme illustrates the importance of scaffold hopping and SAR analysis. While not directly involving this compound, this research highlights how modifications to a core heterocyclic structure, in this case, a pyridazine ring, can lead to highly effective herbicides. googleapis.com The principles of these SAR studies, such as identifying key substituents and their positions, are directly applicable to the design of new herbicides based on the aminopyridine piperazine scaffold.

In the development of urease inhibitors, SAR studies of pyridylpiperazine derivatives have shown that the nature and position of substituents on the aryl portion of the molecule, attached to the piperazine nitrogen, are critical for inhibitory activity. For example, in a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives, the electronic properties and steric bulk of the substituents on the N-aryl ring were found to significantly influence the compound's IC50 value against urease.

The following interactive table summarizes the structure-activity relationship data for a series of pyridylpiperazine-based urease inhibitors, demonstrating how modifications to the core structure impact their inhibitory potency.

Compound IDR Group (Substitution on N-aryl ring)IC50 (µM)
5a 4-Fluorophenyl3.84 ± 0.21
5b 2,4-Dichlorophenyl2.0 ± 0.73
5c 4-Chlorophenyl4.12 ± 0.11
5d 4-Bromophenyl3.14 ± 0.09
5e 4-Nitrophenyl2.98 ± 0.15
7a 4-Fluorophenyl5.21 ± 0.18
7e 4-Nitrophenyl2.24 ± 1.63
Thiourea (Standard) -21.25 ± 0.15

This data illustrates that small changes to the chemical structure can lead to significant differences in biological activity, underscoring the importance of this compound and related compounds as tools for probing these relationships in the quest for more effective and safer agrochemicals.

Future Perspectives and Emerging Research Avenues for 5 Piperazin 1 Yl Pyridin 3 Amine

Innovation in Green Chemistry Approaches for its Sustainable Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the principles of green chemistry, a trend that is expected to heavily influence the future production of 5-(piperazin-1-yl)pyridin-3-amine. researchgate.netnih.gov Current research highlights a move away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives. nih.gov Key innovations include the development of one-pot multicomponent reactions, which offer efficiency by combining several synthetic steps into a single operation, thereby reducing solvent waste and energy consumption. nih.govacs.org

Microwave-assisted synthesis is another promising green technique that can significantly shorten reaction times from hours to mere minutes and improve product yields. nih.govacs.org The use of greener, more benign solvents and the development of solvent-free reaction conditions are also at the forefront of sustainable chemical synthesis. researchgate.netresearcher.life Furthermore, the exploration of green catalysts is anticipated to provide more efficient and selective synthetic routes to this compound and its analogs. researchgate.netnih.gov

Table 1: Comparison of Conventional and Green Synthesis Methods for Pyridine Derivatives

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6–9 hours acs.org2–7 minutes nih.govacs.org
Product Yield 71%–88% acs.org82%–94% nih.govacs.org
Energy Consumption HighLow
Solvent Usage Often requires large volumesReduced solvent volume

Exploration of Underexplored Reactivity and Novel Derivatization Pathways

The inherent reactivity of the this compound scaffold presents a fertile ground for the discovery of novel derivatives with unique properties. The presence of multiple reactive sites—the primary amino group on the pyridine ring, the secondary amine in the piperazine (B1678402) ring, and the pyridine nitrogen itself—allows for a wide array of chemical modifications. mdpi.comnih.gov

Future research will likely focus on exploring currently underutilized reaction pathways to create new chemical entities. This includes the development of novel chiral derivatization reagents to produce enantiomerically pure compounds, which is crucial for many pharmaceutical applications. researchgate.netresearchgate.net The synthesis of hybrid molecules, where the this compound core is coupled with other pharmacologically active moieties, is another promising avenue. nih.gov For instance, the reaction with various acetamides can lead to a diverse library of derivatives. nih.gov

Integration with Advanced High-Throughput Screening for New Research Applications

High-throughput screening (HTS) is a powerful tool in modern research that enables the rapid testing of thousands of chemical compounds for a specific biological activity or material property. nih.govyu.edu The integration of this compound and its derivative libraries with advanced HTS platforms is expected to unlock new research applications.

HTS can be employed to identify novel bioactive compounds for a wide range of therapeutic targets. nih.govwellcomeopenresearch.org Given that the piperazine and pyridine moieties are present in many biologically active molecules, derivatives of this compound are excellent candidates for such screening campaigns. nih.govnih.gov For example, HTS can be used to screen for inhibitors of specific enzymes or modulators of cellular pathways. nih.gov This approach has the potential to accelerate the discovery of new drug candidates for various diseases. yu.edu

Development of More Sophisticated Computational Models for Predictive Design

Computational modeling and molecular docking have become indispensable tools in modern chemistry for the rational design of new molecules with desired properties. nih.govresearchgate.net In the context of this compound, the development of more sophisticated computational models will enable the predictive design of novel derivatives with enhanced efficacy and specificity for various applications.

These advanced models can be used to predict the binding affinity of a molecule to a biological target, its pharmacokinetic properties, and its potential toxicity. nih.govrsc.org By simulating the interactions between a ligand and its target protein at the atomic level, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov This predictive power is crucial for the development of new therapeutic agents and functional materials based on the this compound scaffold. researchgate.net

Potential in Interdisciplinary Research Beyond Current Applications

The versatile structure of this compound lends itself to a wide range of applications, extending beyond its traditional use in medicinal chemistry. The aminopyridine core is a known pharmacophore in various neurologically active compounds, suggesting potential applications in neuroscience. nih.gov The piperazine moiety is also a common feature in compounds developed for agricultural applications, such as urease inhibitors, highlighting a potential role in agriscience. nih.gov

Furthermore, the unique electronic and structural properties of pyridine-containing compounds make them attractive for materials science research. mdpi.com This includes the development of novel polymers, coordination complexes, and functional materials with specific optical or electronic properties. The ability of the piperazine and pyridine nitrogens to coordinate with metal ions also opens up possibilities in the field of catalysis and sensor technology. The exploration of these interdisciplinary research avenues will undoubtedly lead to new and exciting discoveries based on the this compound scaffold.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterCondition (Example)Impact on Yield
SolventAcetone vs. DMFDMF increases nucleophilicity
Temperature80°C (reflux)Higher yields with prolonged heating
BaseK₂CO₃ vs. Et₃NK₂CO₃ minimizes side reactions

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:
Analytical techniques are critical:

  • ¹H/¹³C NMR: Identify protons on the pyridine (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) rings. Integration ratios confirm substituent positions .
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) should match the theoretical mass (C₉H₁₃N₅: 199.12 g/mol). Fragmentation patterns validate the piperazine-pyridine linkage .
  • HPLC: Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to minimize by-products?

Methodological Answer:
By-products often arise from incomplete substitution or piperazine dimerization. Strategies include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .
  • Stoichiometry: Use a 1.2–1.5 molar excess of piperazine to drive the reaction to completion .
  • Inert Atmosphere: N₂ or Ar prevents oxidation of amine groups, reducing side products like N-oxides .

Data Contradiction Note:
While DMF improves yields, it complicates purification due to high boiling points. Alternative solvents (e.g., acetone) may reduce efficiency but simplify workflows .

Advanced: How to resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:
Variations in substituents (e.g., methyl, fluorine) or regiochemistry can alter receptor binding. Solutions include:

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents and measure activity (e.g., dopamine receptor affinity) .

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain experimental discrepancies .

Control Experiments: Validate assay conditions (e.g., pH, temperature) to ensure consistency across studies .

Q. Table 2: Impact of Substituents on Bioactivity

AnalogSubstituentReceptor Affinity (Ki, nM)
5-(4-Methylpiperazin-1-yl)-CH₃15 ± 2 (D3 receptor)
5-(3-Trifluoromethylpiperazin-1-yl)-CF₃8 ± 1 (D3 receptor)

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For this compound:
    • logP: ~1.5 (moderate solubility) .
    • BBB Score: 0.4 (low CNS penetration) .
  • Molecular Dynamics (MD): Simulate interactions with biological membranes to refine bioavailability predictions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: -20°C under inert gas (Ar) to prevent hydrolysis or oxidation .
  • Degradation Signs: Discoloration (yellowing) or precipitate formation indicates decomposition. Re-purify via recrystallization if purity drops below 90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.